molecular formula C13H7ClF3NO3 B1316508 3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid CAS No. 77529-22-7

3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid

Cat. No.: B1316508
CAS No.: 77529-22-7
M. Wt: 317.65 g/mol
InChI Key: KAFWCOSILBKDLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid is a chemical compound that features a unique combination of a chlorinated pyridine ring and a trifluoromethyl group attached to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid typically involves the following steps:

    Formation of the Pyridine Intermediate: The initial step involves the chlorination of 2-chloro-5-trifluoromethylpyridine. This can be achieved through the reaction of 2-chloro-5-trifluoromethylpyridine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under reflux conditions.

    Coupling with Benzoic Acid Derivative: The chlorinated pyridine intermediate is then coupled with a benzoic acid derivative. This step often employs a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction, forming the desired ether linkage.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain high purity this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and in-line purification systems can significantly reduce production time and costs while ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety, leading to the formation of carboxylate derivatives.

    Reduction: Reduction reactions can target the pyridine ring, potentially converting it to a piperidine derivative.

    Substitution: The chlorinated pyridine ring is susceptible to nucleophilic substitution reactions, where the chlorine atom can be replaced by various nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium azide or primary amines in the presence of a base (e.g., sodium hydroxide) are commonly employed.

Major Products Formed

    Oxidation: Carboxylate derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds, making it a valuable moiety in drug design.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its stability and reactivity make it suitable for applications in coatings, polymers, and other functional materials.

Mechanism of Action

The mechanism by which 3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid exerts its effects is primarily through its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chlorinated pyridine ring can form hydrogen bonds and π-π interactions with proteins, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(trifluoromethyl)pyridine: A precursor in the synthesis of the target compound, sharing similar structural features.

    3-(Trifluoromethyl)benzoic acid: Another compound with a trifluoromethyl group attached to a benzoic acid moiety, but lacking the pyridine ring.

    4-Chloro-3-(trifluoromethyl)pyridine: Similar in structure but with the chlorine atom in a different position on the pyridine ring.

Uniqueness

3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid is unique due to the combination of its structural features. The presence of both a chlorinated pyridine ring and a trifluoromethyl group attached to a benzoic acid moiety provides a distinct set of chemical and physical properties, making it a valuable compound in various research and industrial applications.

This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and unique characteristics

Properties

IUPAC Name

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF3NO3/c14-10-5-8(13(15,16)17)6-18-11(10)21-9-3-1-2-7(4-9)12(19)20/h1-6H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAFWCOSILBKDLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.